Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Brand Name:
Vulcanchem
CAS No.:
105560-52-9
VCID:
VC20765604
InChI:
InChI=1S/C32H12BF24.K/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1
SMILES:
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+]
Molecular Formula:
C32H12BF24K
Molecular Weight:
902.3 g/mol
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
CAS No.: 105560-52-9
Cat. No.: VC20765604
Molecular Formula: C32H12BF24K
Molecular Weight: 902.3 g/mol
* For research use only. Not for human or veterinary use.
![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate - 105560-52-9](/images/no_structure.jpg)
Specification
CAS No. | 105560-52-9 |
---|---|
Molecular Formula | C32H12BF24K |
Molecular Weight | 902.3 g/mol |
IUPAC Name | potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Standard InChI | InChI=1S/C32H12BF24.K/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 |
Standard InChI Key | DGEVYOMQOPNBCY-UHFFFAOYSA-N |
Isomeric SMILES | [B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+] |
SMILES | [B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator